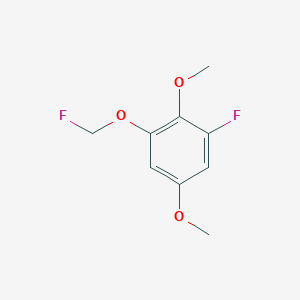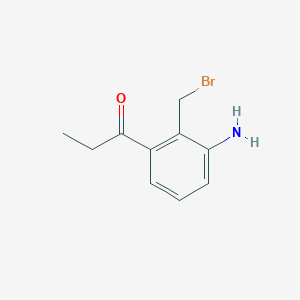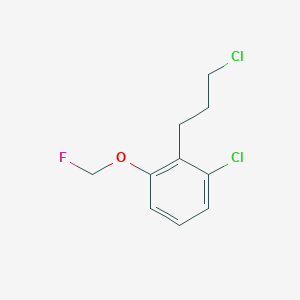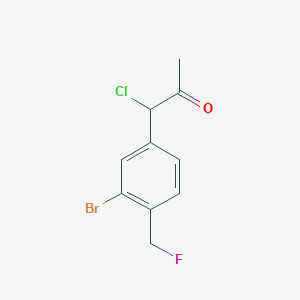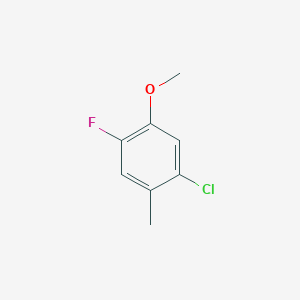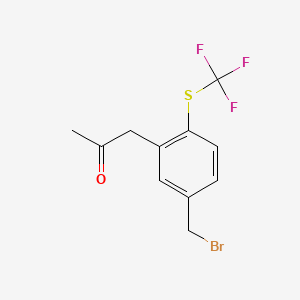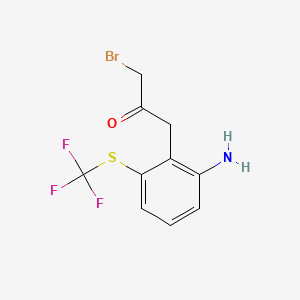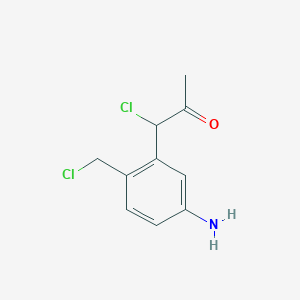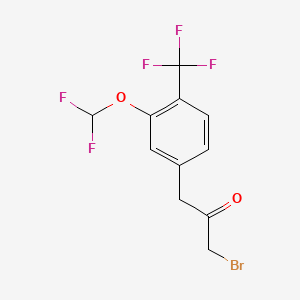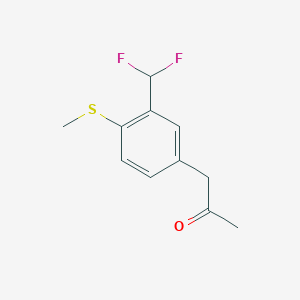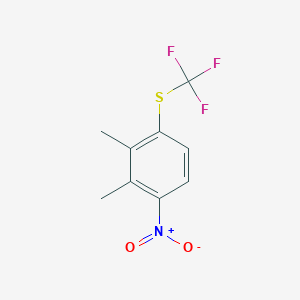
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3NO2S and a molecular weight of 251.23 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which is known for its significant impact on the chemical and physical properties of organic molecules . The trifluoromethyl group is particularly important in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the generation of carbon-centered radical intermediates that react with trifluoromethylthiolating agents . This process can be carried out under various conditions, including photochemical or thermal initiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reactive intermediates . The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The trifluoromethylthio group can be oxidized to a sulfone or sulfoxide.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho or para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Similar structure but lacks the trifluoromethylthio group.
2,3-Dimethyl-1-nitro-4-(trifluoromethylthio)benzene: A positional isomer with similar functional groups.
Uniqueness
1,2-Dimethyl-3-nitro-6-(trifluoromethylthio)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H8F3NO2S |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
2,3-dimethyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3NO2S/c1-5-6(2)8(16-9(10,11)12)4-3-7(5)13(14)15/h3-4H,1-2H3 |
Clave InChI |
FSCMEFWWQCMPQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)SC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


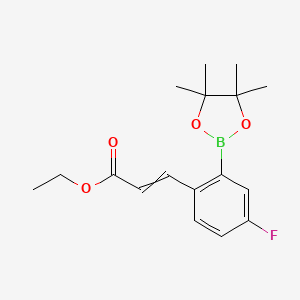
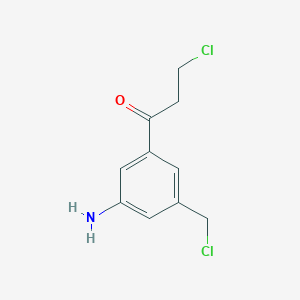
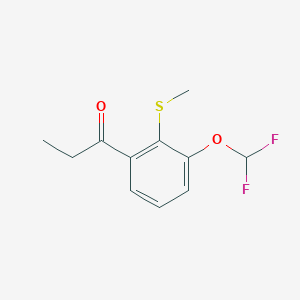
![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
